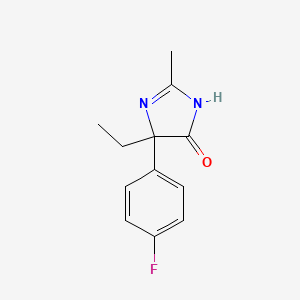
5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one is a synthetic organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a methyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone, ethylamine, and methyl isocyanide.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with ethylamine to form an intermediate imine.
Cyclization: The intermediate imine undergoes cyclization with methyl isocyanide under acidic or basic conditions to form the imidazole ring.
Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Propriétés
Formule moléculaire |
C12H13FN2O |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
4-ethyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-one |
InChI |
InChI=1S/C12H13FN2O/c1-3-12(11(16)14-8(2)15-12)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,14,15,16) |
Clé InChI |
NSFDGBXWNRIILW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=N1)C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


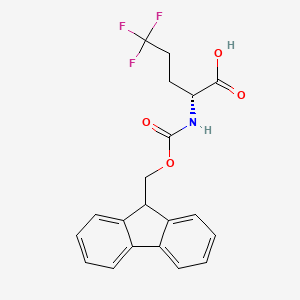
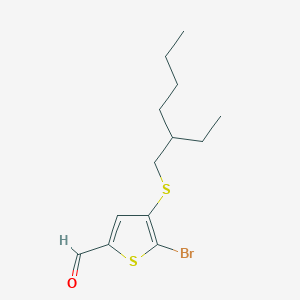
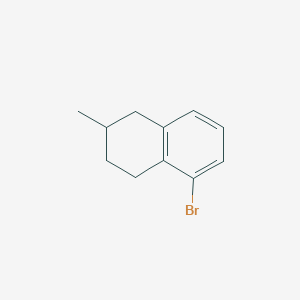
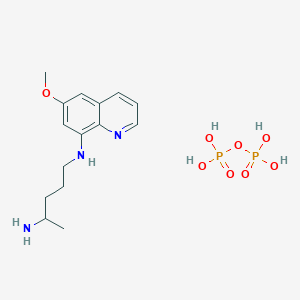
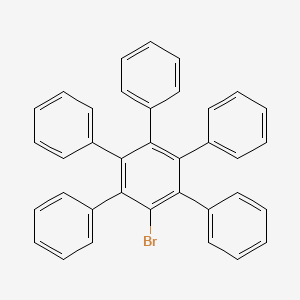

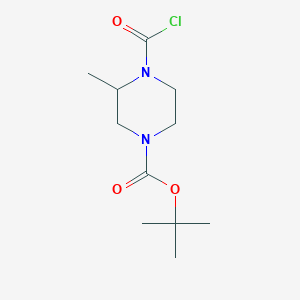
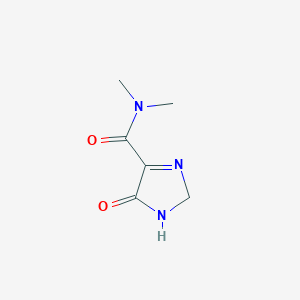
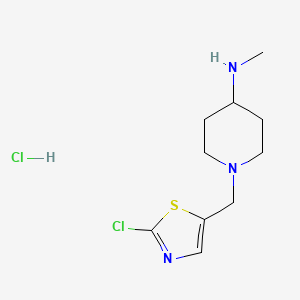



![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)

